molecular formula C14H24O6 B14304059 [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol CAS No. 113791-65-4

[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol

Cat. No.: B14304059
CAS No.: 113791-65-4
M. Wt: 288.34 g/mol
InChI Key: ULEXSKHATLBKDW-UHFFFAOYSA-N
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Description

[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol is an organic compound that features a cyclohexane ring bonded to two 1,3-dioxolane rings, which are further connected to dimethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol typically involves the reaction of cyclohexane derivatives with 1,3-dioxolane and formaldehyde in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action for [Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol involves its interaction with molecular targets and pathways. The compound’s stability and reactivity are influenced by the presence of the 1,3-dioxolane rings, which can protect reactive sites and facilitate specific reactions .

Properties

CAS No.

113791-65-4

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

[2-[1-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]cyclohexyl]-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C14H24O6/c15-6-10-8-17-12(19-10)14(4-2-1-3-5-14)13-18-9-11(7-16)20-13/h10-13,15-16H,1-9H2

InChI Key

ULEXSKHATLBKDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2OCC(O2)CO)C3OCC(O3)CO

Origin of Product

United States

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